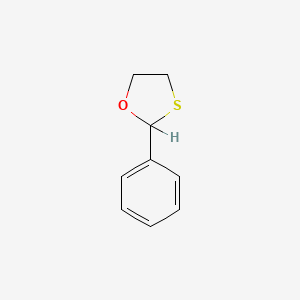

2-Phenyl-1,3-oxathiolane

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

5721-88-0 |

|---|---|

Formule moléculaire |

C9H10OS |

Poids moléculaire |

166.24 g/mol |

Nom IUPAC |

2-phenyl-1,3-oxathiolane |

InChI |

InChI=1S/C9H10OS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 |

Clé InChI |

ZEBCRXPJGNVRKH-UHFFFAOYSA-N |

SMILES canonique |

C1CSC(O1)C2=CC=CC=C2 |

Origine du produit |

United States |

The Significance of Cyclic Oxathioacetals in Synthetic Methodologies

Cyclic oxathioacetals, the class of compounds to which 2-Phenyl-1,3-oxathiolane belongs, are five-membered rings containing both an oxygen and a sulfur atom adjacent to the same carbon. They are most commonly formed by the reaction of a carbonyl compound with 2-mercaptoethanol (B42355). This structural motif imparts a unique reactivity profile that chemists have exploited in a variety of synthetic strategies.

One of the most fundamental roles of cyclic oxathioacetals is as protecting groups for carbonyl compounds (aldehydes and ketones). youtube.comyoutube.com A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from reacting in subsequent steps of a synthesis. wikipedia.orgorganic-chemistry.org The oxathioacetal serves as a robust shield for the carbonyl group under various conditions, particularly basic and nucleophilic environments. After the desired transformations on other parts of the molecule are complete, the carbonyl group can be regenerated through a deprotection step, typically involving hydrolysis under acidic conditions. The formation of cyclic acetals is often entropically favored over their acyclic counterparts. youtube.com

Furthermore, the presence of both oxygen and sulfur atoms in the ring allows for selective chemical manipulations, making them valuable intermediates in multistep syntheses. The differential reactivity of the C-O and C-S bonds provides opportunities for diverse chemical transformations.

Historical Development and Evolution of 2 Phenyl 1,3 Oxathiolane Research

Research into 1,3-oxathiolane (B1218472) derivatives has a history spanning several decades, with early studies focusing on their fundamental reactivity. One of the seminal investigations into the chemical behavior of this class of compounds was published in 1969 by Thomas H. Fife and L. K. Jao. Their work detailed the kinetics and mechanism of the acid-catalyzed hydrolysis of a series of 2-(substituted phenyl)-1,3-oxathiolanes. acs.org This foundational research provided crucial insights into the stability and cleavage of the oxathioacetal ring, laying the groundwork for its application as a protecting group.

The synthesis of 2-Phenyl-1,3-oxathiolane itself is a straightforward process, typically achieved by the condensation of benzaldehyde (B42025) with 2-mercaptoethanol (B42355) in the presence of an acid catalyst, with azeotropic removal of water to drive the reaction to completion. researchgate.net Over the years, various catalysts have been explored to improve the efficiency and mildness of this transformation, including scandium(III) triflate, yttrium triflate, and silica-supported perchloric acid. organic-chemistry.org

The following table summarizes a typical synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Benzaldehyde | 2-Mercaptoethanol | p-Toluene sulfonic acid | Benzene | Azeotropic dehydration | 84% |

This early work established the fundamental chemistry of this compound, paving the way for its use in more complex synthetic applications.

Chemical Reactivity and Mechanistic Transformations of 2 Phenyl 1,3 Oxathiolane

General Synthetic Routes

A common and straightforward method for the synthesis of 2-phenyl-1,3-oxathiolane involves the acid-catalyzed condensation of benzaldehyde (B42025) with 2-mercaptoethanol (B42355). researchgate.net This reaction typically proceeds in good yield and can be carried out using a Dean-Stark apparatus to remove the water formed during the reaction. cdnsciencepub.com

Stereoselective Synthesis

The development of stereoselective methods to synthesize chiral 1,3-oxathiolanes is of significant interest due to their application as chiral auxiliaries and as key components of biologically active molecules. wikipedia.org

Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions involving 1,3-oxathiolane (B1218472) moieties. For example, the use of an L-menthyl moiety as a chiral auxiliary has been reported to influence the stereochemistry during the synthesis of oxathiolane-based nucleoside analogs. nih.gov

Enzymatic resolutions and asymmetric syntheses offer powerful strategies for obtaining enantiomerically pure 1,3-oxathiolanes. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used in the dynamic kinetic resolution of hemithioacetal precursors to yield highly enantioenriched 1,3-oxathiolan-5-ones. nih.govresearchgate.net These enzymatic methods are advantageous due to their high selectivity and operation under mild conditions. lookchem.com

Applications in Advanced Organic Synthesis

As a Protecting Group for Carbonyl Compounds

The formation of a this compound from an aldehyde or ketone is a common strategy for protecting the carbonyl group during multi-step syntheses. The oxathiolane ring is stable to a variety of reaction conditions but can be cleaved when desired. rsc.org

In Olefin Synthesis

Treatment of 2-phenyl-1,3-oxathiolanes with strong bases, such as lithium dialkylamides, can lead to a fragmentation reaction that produces olefins in a stereospecific manner. rsc.org This reaction has been developed into a useful method for "olefin inversion," allowing for the synthesis of specific olefin isomers that may be difficult to obtain through other routes. rsc.org

In the Synthesis of Complex Molecules

This compound and its derivatives are crucial intermediates in the total synthesis of several natural products and in the development of new synthetic methodologies.

The phytotoxin tagetitoxin, which possesses a unique 9-oxa-3-thiabicyclo[3.3.1]nonane core, has been a target of synthetic efforts. ucl.ac.ukucl.ac.uk In synthetic approaches towards tagetitoxin, a novel one-carbon ring expansion of 1,3-oxathiolanes has been developed to construct the core 1,4-oxathiane (B103149) ring system. ucl.ac.uk Specifically, the ring expansion of this compound using ethyl diazoacetate in the presence of a copper catalyst has been investigated as a key step in assembling the bicyclic framework of tagetitoxin. ucl.ac.uk

The reactivity of this compound has been exploited in the development of new strategies for constructing bicyclic ring systems. The aforementioned ring expansion methodology provides a pathway to 1,4-oxathianes, which are important structural motifs in their own right. ucl.ac.ukucl.ac.uk This strategy highlights the utility of this compound as a versatile starting material for accessing more complex heterocyclic structures.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of 2-Phenyl-1,3-oxathiolane in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments work in concert to provide an unambiguous picture of the molecule's framework.

One-dimensional NMR provides the fundamental chemical shift and coupling information for the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum confirms the presence of all proton environments. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). cdnsciencepub.com The single proton at the C2 position (the methine proton) is adjacent to both an oxygen and a sulfur atom, and its signal is expected in a distinct downfield region. The four methylene (B1212753) protons of the oxathiolane ring (-O-CH₂-CH₂-S-) appear as complex multiplets due to their diastereotopic nature and coupling to each other. cdnsciencepub.comthieme-connect.de

The ¹³C NMR spectrum reveals the number of unique carbon environments. The signals for the phenyl group carbons are observed in the aromatic region (δ ~125-140 ppm). The C2 carbon, bonded to both oxygen and sulfur, is significantly deshielded. The methylene carbons, C4 and C5, are found in the aliphatic region of the spectrum. thieme-connect.degoogle.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| C2-H | ~5.8 - 6.5 | ~85 - 93 | Methine proton and carbon |

| C4-H₂ | ~3.8 - 4.5 | ~68 - 75 | Methylene protons and carbon (adjacent to O) |

| C5-H₂ | ~2.9 - 3.5 | ~30 - 40 | Methylene protons and carbon (adjacent to S) |

| Phenyl | ~7.2 - 7.5 | ~126 - 142 | Aromatic protons and carbons |

2D NMR techniques are indispensable for establishing the bonding network and confirming the structural assignment derived from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a key correlation would be observed between the protons on C4 and C5 of the oxathiolane ring, confirming their adjacency. Cross-peaks would also be seen among the coupled protons within the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the methine proton signal at C2 would show a cross-peak to the C2 carbon signal, and the methylene proton signals would correlate to their respective C4 and C5 carbons. columbia.eduuzh.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu It is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the C2-H proton to the carbons of the phenyl ring, confirming the attachment of the phenyl group at the C2 position.

Correlations from the C2-H proton to the C4 and C5 carbons of the oxathiolane ring.

Correlations from the C4 methylene protons to C5 and C2, and from the C5 methylene protons to C4. columbia.eduuzh.ch

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. In 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, cross-peaks indicate that two protons are close in space (typically <5 Å). uzh.ch

While the parent this compound has limited stereochemical features to be determined by NOE, this technique is vital for substituted derivatives. For instance, in a diastereomeric mixture of a substituted 1,3-oxathiolane (B1218472), NOESY can be used to establish the relative configuration. uzh.ch A cross-signal between a proton on a substituent and a proton on the oxathiolane ring (e.g., the C2-H) would prove that they are on the same face of the five-membered ring. uzh.chresearchgate.net This information is critical for assigning cis or trans isomerism.

Mass Spectrometry for Reaction Product Identification and Mechanistic Evidence

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₀OS) is 166 g/mol . nih.gov

In an Electron Impact (EI) mass spectrum, the compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight.

Molecular Ion (M⁺): m/z = 166 nih.gov

The fragmentation pattern provides evidence for the structure. Common fragmentation pathways for related 2-aryl-1,3-oxathiolanes involve cleavage of the heterocyclic ring. cdnsciencepub.com Expected major fragments for this compound would include:

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 166 | [C₉H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C-C bonds in the ring |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the CHO group from the benzoyl cation |

The presence of the molecular ion at m/z 166 confirms the elemental composition, while the fragmentation pattern supports the proposed connectivity. cdnsciencepub.comnih.gov

Vibrational Spectroscopy (IR) for Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and is particularly useful for monitoring reaction progress. cdnsciencepub.com The IR spectrum of this compound would confirm the successful formation of the target compound by showing characteristic absorptions and the absence of absorptions from starting materials (e.g., a strong C=O stretch from benzaldehyde (B42025) or an S-H stretch from 2-mercaptoethanol). google.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1150-1050 | C-O-C Stretch | Ether (in oxathiolane ring) |

| 750-690 | C-H Bend | Monosubstituted Phenyl |

Crucially, the absence of a strong absorption band around 1700 cm⁻¹ confirms that no carbonyl (C=O) group is present, and the absence of a broad band around 3300 cm⁻¹ (O-H) or a weak band around 2550 cm⁻¹ (S-H) indicates the complete formation of the heterocyclic ring. cdnsciencepub.comgoogle.com

Theoretical and Computational Investigations of 2 Phenyl 1,3 Oxathiolane

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of chemical reactions involving 2-phenyl-1,3-oxathiolane. By calculating the energies of reactants, products, transition states, and intermediates, DFT can map out reaction pathways and provide a quantitative understanding of reaction feasibility and selectivity.

DFT calculations are instrumental in characterizing the transition states and transient intermediates that govern the course of a reaction. For instance, in reactions involving carbenes, the formation of sulfonium (B1226848) ylide intermediates is a key step. sorbonne-universite.fr The reaction of this compound with a carbene, generated from a diazo compound, can lead to the formation of an oxonium ylide intermediate. sorbonne-universite.fr This intermediate can then undergo further transformations, such as sigmatropic rearrangements. sorbonne-universite.fr

Computational studies have explored the mechanism of such rearrangements, considering both zwitterionic and diradical intermediates. sorbonne-universite.fr For example, the reaction of 2-arylimino-1,3-oxathioles from cyclic 2-diazo-1,3-diketones and aryl isothiocyanates is proposed to proceed through a rhodium-carbene intermediate which is then attacked by the sulfur atom to form a thiocarbonyl ylide. acs.org This ylide intermediate subsequently undergoes a 1,5-dipolar electrocyclization to yield the final product. acs.org

The stability and reactivity of these intermediates are crucial in determining the reaction outcome. DFT calculations can provide valuable data on their geometries, electronic structures, and relative energies, helping to elucidate the preferred reaction pathway.

Computational methods, particularly DFT, have been employed to understand and predict the stereochemical outcomes of reactions involving 1,3-oxathiolane (B1218472) derivatives. For instance, in the synthesis of 1,4-oxathiin-S,S-dioxides from benzyl (B1604629) 1-alkynyl sulfones and aryl aldehydes, DFT calculations were used to investigate the origin of the observed trans stereoselectivity of the 2,3-diaryl substituents. mdpi.comnih.gov The calculations suggested that the stereochemistry is determined during the cyclization step of the reaction sequence. mdpi.comnih.gov

By comparing the transition state energies for the formation of cis and trans isomers, researchers can rationalize the experimentally observed diastereoselectivity. These computational models can account for subtle steric and electronic effects that influence the preferred orientation of substituents in the transition state.

While many reactions of carbenes with 1,3-oxathiolanes are thought to proceed through concerted or stepwise ionic pathways involving ylide intermediates, the possibility of homolysis-recombination pathways has also been considered. sorbonne-universite.fr Theoretical studies on the Stevens rearrangement of ammonium (B1175870) ylides have suggested the involvement of homolytic cleavage of the C-N bond, leading to a diradical reaction mechanism. sorbonne-universite.fr Similar considerations can be applied to sulfonium ylides derived from 1,3-oxathiolanes.

DFT calculations can help to distinguish between these mechanistic possibilities by evaluating the energetics of both the ionic and radical pathways. The relative energies of the transition states for ylide formation versus homolytic C-S bond cleavage can provide evidence for the operative mechanism under specific reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of the 1,3-oxathiolane ring are critical to its reactivity. Conformational analysis, aided by computational methods, helps to determine the most stable conformations and the energy barriers between them. The 1,3-oxathiolane ring typically adopts an envelope conformation. researchgate.net

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in various solvents. researchgate.netchemrxiv.orgaps.org These simulations track the atomic motions over time, revealing the accessible conformational space and the time scales of conformational changes. For related 1,3-dioxolane (B20135) systems, MD simulations have been used to study the dynamics of the ring and its substituents. researchgate.net Such studies can be extended to this compound to understand how the phenyl group influences the ring's conformational preferences and how solvent interactions might affect its structure and reactivity. researchgate.net

Table 1: Conformational Data for Substituted Oxathiane Derivatives (for comparison) This table presents data for the related 1,3-oxathiane (B1222684) system to illustrate the types of conformational energies determined computationally.

| Substituent Position | Substituent | Conformational Free Energy (ΔG°) | Method |

| C-4 (axial) | Methyl | 7.4 ± 0.4 kJ mol⁻¹ | Vicinal coupling constants |

| C-5 (axial) | Methyl | 3.7 ± 0.3 kJ mol⁻¹ | Vicinal coupling constants |

Data sourced from reference researchgate.net

Quantum Chemical Studies for Reactivity Prediction

Quantum chemical calculations are not only used to elucidate reaction mechanisms but also to predict the intrinsic reactivity of molecules. Methods based on DFT can be used to calculate various reactivity descriptors. researchgate.netresearchgate.net These descriptors, derived from the electronic structure of the molecule, can help to identify the most reactive sites and predict how the molecule will interact with other reagents.

For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the nucleophilic and electrophilic character of different parts of the this compound molecule. The calculated electrostatic potential surface can visualize regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

In a broader context, quantum chemical studies on related sulfur-containing heterocycles have been used to understand their evolution during processes like combustion. acs.org For instance, the oxidation of a thioketone functionality was shown to proceed through the formation of a sulfenic acid intermediate. acs.org Such fundamental reactivity studies provide a basis for understanding the chemical behavior of the sulfur atom in the 1,3-oxathiolane ring.

Table 2: Calculated Properties of this compound and Related Compounds

| Compound | Property | Value | Computational Method |

| This compound | Molecular Weight | 166.24 g/mol | PubChem 2.2 |

| XLogP3 | 2.1 | XLogP3 3.0 | |

| Exact Mass | 166.04523611 Da | PubChem 2.2 | |

| 2-Phenyl-1,3-dioxolane | Molecular Weight | 150.17 g/mol | PubChem 2.2 |

| XLogP3 | 1.3 | - | |

| Exact Mass | 150.068079557 Da | PubChem 2.2 | |

| 2-Methyl-2-phenyl-1,3-oxathiolane | Molecular Weight | 180.27 g/mol | PubChem 2.2 |

| XLogP3 | 2.3 | - | |

| Exact Mass | 180.06088618 Da | PubChem 2.2 |

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-1,3-oxathiolane, and how are yields maximized?

The most efficient synthesis involves acid-catalyzed condensation of 2-mercaptoethanol with benzaldehyde. Using p-toluenesulfonic acid as a catalyst and benzene as an azeotropic dehydration agent achieves yields of 84% . Key steps include refluxing under Dean-Stark conditions to remove water, followed by purification via distillation or chromatography. Characterization via IR, GC-MS, and ¹H NMR confirms product identity and purity.

Q. How is this compound characterized, and what spectral markers distinguish it?

Critical spectral data include:

- IR : Stretching vibrations for C-O-C (1050–1150 cm⁻¹) and C-S (650–750 cm⁻¹).

- ¹H NMR : Distinct signals for the oxathiolane ring protons (δ 3.8–4.5 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

- GC-MS : A molecular ion peak at m/z 166 (C₉H₁₀OS) and fragmentation patterns confirming the oxathiolane scaffold .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

It serves as a precursor for antiepileptic drugs like felbamate. For example, reduction of methyl phenyl acetate derivatives yields 2-phenyl-1,3-propanediol, a key intermediate .

Advanced Research Questions

Q. How do acid-catalyzed vs. base-mediated reaction conditions affect the reactivity of this compound?

- Acid conditions (e.g., p-toluenesulfonic acid) promote ring-opening or rearrangement. For example, refluxing in toluene converts 2-(1-hydroxyethyl)-2-methyl-1,3-oxathiolane into dihydro-1,4-oxathiines (85% yield) via dehydration .

- Base conditions (e.g., Na₂CO₃) stabilize thiolate anions, enabling Pd/Xantphos-catalyzed cross-coupling with aryl bromides to form aryl vinyl sulfides .

Q. How can computational tools like CAMEO predict reaction outcomes for oxathiolane derivatives?

CAMEO modules simulate electrophilic/nucleophilic pathways under acidic/basic conditions. For instance, predicting the acid-catalyzed conversion of this compound derivatives aligns with experimental NMR and GLC data, validating mechanistic hypotheses .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

Cationic acidic resins (e.g., Amberlyst-15) replace traditional acids in glycerol-benzaldehyde acetalization, producing cyclic acetals with comparable efficiency while enabling catalyst reuse . This method reduces waste and aligns with green chemistry principles.

Q. How should researchers resolve contradictions in yield data across different synthetic methods?

Systematic analysis of variables (catalyst loading, solvent, temperature) is critical. For example:

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed | p-TsOH | Benzene | 84% | |

| Green synthesis | Amberlyst-15 | Solvent-free | 78% |

Discrepancies arise from solvent polarity and catalyst recyclability. Controlled experiments under standardized conditions are recommended.

Methodological Considerations

Q. What are the challenges in analyzing stereochemical outcomes of oxathiolane derivatives?

The sulfur atom’s lone pairs induce conformational flexibility, complicating NMR analysis. Dynamic NMR or low-temperature studies may resolve enantiomeric interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.